3,5-Dibromo-2-chloro-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research
Biphenyl derivatives are fundamental scaffolds in synthetic organic chemistry. rsc.org The biphenyl structure is a key component in various medicinally active compounds and natural products. rsc.org Beyond their biological relevance, these compounds serve as crucial intermediates for synthesizing a wide array of other organic materials, including emulsifiers, optical brighteners, crop protection products, and plastics. wikipedia.org Their utility stems from a combination of the structural rigidity of the biphenyl core and the chemical versatility offered by substitution on the phenyl rings. wikipedia.orgrsc.org Because of their non-flammability, exceptional thermal stability, and excellent dielectric properties, they have been historically used in industrial applications like heat transfer fluids and in electrical equipment such as transformers and capacitors. researchgate.net
Overview of Halogenation Patterns and Their Influence on Molecular Architecture and Reactivity
Halogenation, the process of introducing halogen atoms into a molecule, is a pivotal transformation in chemical synthesis. acs.org The number, type (fluorine, chlorine, bromine, iodine), and position of halogen atoms on the biphenyl rings drastically alter the molecule's physicochemical properties. nih.govsci-hub.cat These modifications influence everything from the compound's thermal stability and solubility to its electronic properties and three-dimensional shape.
A critical aspect of biphenyl chemistry is the rotational angle between the two phenyl rings. The presence of substituents at the ortho positions (positions 2, 6, 2', and 6') creates steric hindrance that restricts rotation around the single bond connecting the rings. This forces the rings into a non-planar, or twisted, conformation. nih.gov This twisting, known as atropisomerism, can result in chiral molecules. Conversely, the absence of ortho substituents allows for a more planar configuration. The specific halogenation pattern thereby dictates the molecular architecture, which in turn governs the compound's reactivity and interactions with other molecules. nih.gov
Positioning 3,5-Dibromo-2-chloro-1,1'-biphenyl within the Landscape of Halogenated Biphenyl Studies
This compound is a distinct congener within the vast family of polyhalogenated biphenyls. Its structure is defined by a biphenyl core with one phenyl ring bearing a specific substitution pattern: a chlorine atom at the ortho position (position 2) and two bromine atoms at the meta positions (positions 3 and 5). The other phenyl ring remains unsubstituted.
The presence of the chlorine atom at the ortho position is particularly significant, as it is expected to induce a non-planar conformation due to steric hindrance, influencing its chemical and physical properties. nih.gov This specific combination of different halogens (chlorine and bromine) at defined positions makes it a valuable subject for systematic studies on structure-property relationships within halogenated aromatic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇Br₂Cl |
| Molecular Weight | 346.45 g/mol |
| CAS Number | 1801701-09-6 bldpharm.com |
| PubChem CID | 164892749 nih.gov |
Note: Data sourced from public chemical databases. Molecular weight is calculated from the molecular formula.
Scope and Objectives of Focused Research on the Chemical Compound
Focused research on a specific halogenated biphenyl like this compound is typically driven by several objectives. A primary goal is to use it as a building block in the synthesis of more complex molecules, leveraging the reactivity of the carbon-halogen bonds. For instance, these positions can be sites for further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) to create novel materials or pharmaceutical intermediates. rsc.org
Another key objective is to systematically investigate how this unique halogenation pattern affects its physical and spectroscopic properties. By comparing its characteristics to other biphenyls with different halogen arrangements, researchers can build a more comprehensive understanding of structure-activity relationships. nih.gov Such studies contribute to the fundamental knowledge base required for designing molecules with specific, desired properties for applications in materials science, agrochemicals, and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7Br2Cl |
|---|---|
Molecular Weight |
346.44 g/mol |
IUPAC Name |
1,5-dibromo-2-chloro-3-phenylbenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
ANIOSRNIFZHGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Dibromo 2 Chloro 1,1 Biphenyl and Its Analogues
Precursor Synthesis and Halogenation Strategies
The foundation for synthesizing complex polyhalogenated biphenyls lies in the ability to prepare benzene (B151609) rings with a specific arrangement of halogen substituents. This involves a combination of electrophilic aromatic substitution and directing group strategies.
The synthesis of halogenated benzene precursors is a fundamental step in the pathway to polyhalogenated biphenyls. The order and method of halogen introduction are critical for achieving the desired substitution pattern due to the directing effects of the substituents. libretexts.org
Key Synthetic Approaches:
Electrophilic Aromatic Substitution (EAS): This is the most direct method for introducing halogens (Cl, Br) onto a benzene ring, typically using a Lewis acid catalyst such as FeCl₃ or FeBr₃. pressbooks.pub The regioselectivity is governed by the directing effects of any pre-existing substituents on the ring. khanacademy.org For instance, halogenating an existing substituted benzene will result in a mixture of ortho, para, or meta products depending on whether the substituent is activating or deactivating. khanacademy.orgyoutube.com
Friedel-Crafts Acylation/Alkylation: These reactions can be used to introduce alkyl or acyl groups, which then act as directing groups for subsequent halogenation steps. libretexts.orglibretexts.org For example, an acyl group is a meta-director, while an alkyl group is an ortho-, para-director. khanacademy.orgyoutube.com
Use of Blocking Groups: To achieve specific isomers that are not favored by the natural directing effects of substituents, blocking groups like sulfonic acid (-SO₃H) can be employed. pressbooks.pub This group can be introduced to block a specific position (e.g., the para position), forcing subsequent halogenation to occur at an alternative site (e.g., the ortho position). The blocking group can then be removed. pressbooks.pub
Oxidation and Reduction of Side Chains: The electronic properties of a substituent can be altered to change its directing effect. For example, an alkyl group (ortho-, para-directing) can be oxidized to a carboxylic acid (meta-directing). masterorganicchemistry.com Conversely, a nitro group (meta-directing) can be reduced to an amine group (ortho-, para-directing). masterorganicchemistry.com
The synthesis of a precursor for 3,5-Dibromo-2-chloro-1,1'-biphenyl, such as 1,3-dibromo-2-chlorobenzene, would require a multi-step synthesis to control the placement of the three halogen atoms.
While precursor synthesis is a common strategy, direct halogenation of a biphenyl (B1667301) scaffold can also be employed, although controlling regioselectivity can be challenging.
Methods for Regioselective Halogenation:
Directing Group-Assisted Halogenation: The presence of a directing group on the biphenyl ring can guide the position of incoming halogens. For example, palladium-catalyzed reactions using a coordinating group (like the nitrogen in a heterocyclic ring) can direct C-H functionalization to the ortho-position for halogenation. rsc.org
Enzyme-Catalyzed Halogenation: Biocatalysis offers a highly selective method for halogenation. FAD-dependent halogenase enzymes, for instance, can catalyze the regioselective chlorination or bromination of aromatic compounds like indoles and naphthalenes under mild conditions, overriding the natural electronic preferences of the substrate. nih.gov
Catalyst-Controlled C-H Activation: Transition metal catalysts, such as Palladium(II) acetate, can enable the regioselective halogenation of specific C-H bonds. This method has been successfully applied to complex molecules like 1,4-benzodiazepinones, where direct halogenation and catalyst-controlled C-H activation lead to different halogenation patterns. nih.gov
These advanced techniques provide pathways to halogenate specific positions on a pre-formed biphenyl ring, which can be crucial for the synthesis of complex analogues.
Carbon-Carbon Coupling Reactions for Biphenyl Formation
The construction of the aryl-aryl bond is the pivotal step in biphenyl synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation due to their efficiency, functional group tolerance, and versatility. rsc.orgwiley-vch.de
The core of modern biphenyl synthesis relies on palladium catalysts that facilitate the coupling of two different aryl fragments. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org
The Suzuki-Miyaura coupling is one of the most important methods for forming C-C bonds, reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgfishersci.dktcichemicals.com
Key Features:
Reactants: Typically involves an arylboronic acid and an aryl halide (I, Br, Cl) or triflate. libretexts.orgnih.gov
Catalysts: A wide range of palladium(0) and palladium(II) complexes are effective, often in combination with phosphine ligands. fishersci.dk Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂.
Advantages: The boronic acids are generally stable, non-toxic, and commercially available. The reaction conditions are mild, and the byproducts are inorganic and easily removed, making it environmentally benign compared to other methods. fishersci.dkorganic-chemistry.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) |
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| Aryl Triflate | Arylboronic Ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | High |
| Heteroaryl Chloride | Heteroarylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80-95 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
The Stille and Negishi reactions are powerful alternatives to the Suzuki coupling for biphenyl synthesis, each utilizing different organometallic reagents.
Stille Cross-Coupling:
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wiley-vch.dewikipedia.org
Key Features: Organostannanes are stable to air and moisture, and the reaction is tolerant of a wide variety of functional groups. wikipedia.orgorgsyn.org However, a significant drawback is the toxicity and difficulty in removing organotin byproducts. rsc.orgorganic-chemistry.org
Mechanism: The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. rsc.org
Recent Advances: The development of more active catalysts based on electron-rich and bulky phosphine ligands has expanded the scope of the Stille reaction to include less reactive electrophiles like aryl chlorides. orgsyn.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Additive | Solvent | Yield (%) |
| Aryl Iodide | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | - | Toluene | 75-98 |
| Aryl Bromide | Aryl-Sn(Me)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 85-95 |
| Aryl Mesylate | Heteroaryl-Sn(Bu)₃ | Pd(OAc)₂ / XPhos | CsF | t-BuOH | 51-86 nih.gov |
Table 2: Representative Conditions for Stille Cross-Coupling.
Negishi Cross-Coupling:
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgrsc.org
Key Features: Organozinc reagents are highly reactive, which allows for couplings to occur under mild conditions and often with higher yields and selectivity. wikipedia.org The reaction is particularly useful for coupling complex fragments in natural product synthesis. wikipedia.orgrsc.org It can be used to form C-C bonds between sp², and sp³ hybridized carbon atoms. wikipedia.org
Catalysts: Both palladium and nickel catalysts are effective. wikipedia.orgnih.gov Common palladium catalysts include those with phosphine ligands, while nickel catalysts like Ni(acac)₂ can also be used. rsc.orgwikipedia.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Yield (%) |
| Aryl Iodide | Aryl-ZnCl | Pd(PPh₃)₄ | THF | 80-99 |
| Aryl Bromide | Aryl-ZnBr | Ni(acac)₂ / PPh₃ | THF/DMF | 75-95 rsc.org |
| Heteroaryl Chloride | Heteroaryl-ZnI | Pd(dba)₂ / tfp | THF | High rsc.org |
Table 3: Representative Conditions for Negishi Cross-Coupling.
Palladium-Catalyzed Cross-Coupling Approaches
Optimization of Reaction Conditions and Catalyst Systems
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biphenyls, including halogenated derivatives. gre.ac.uknih.gov The efficiency of this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is highly dependent on the careful optimization of several reaction parameters.
Key variables that are often manipulated to enhance reaction outcomes include:
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the accompanying ligand is critical. acsgcipr.org Different ligands can significantly influence the catalytic activity and stability of the palladium complex.
Base: The choice and concentration of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are crucial for the transmetalation step in the catalytic cycle.
Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of byproducts. covasyn.com
Systematic approaches, such as Design of Experiments (DoE), can be employed to efficiently explore the interplay of these variables and identify the optimal conditions for maximizing the yield of the desired biphenyl. covasyn.com For instance, a modified Suzuki-coupling procedure using Pd(dppf)₂Cl₂ as a catalyst with aqueous sodium carbonate as the base has been successfully used to synthesize various polychlorinated biphenyl (PCB) congeners in moderate to good yields. nih.gov This particular catalyst is noted for being less sensitive to air and having a longer shelf life compared to others like Pd(PPh₃)₄. nih.gov
Below is a table summarizing typical parameters optimized in Suzuki-Miyaura coupling reactions for the synthesis of halogenated biphenyls.
| Parameter | Common Options | Purpose |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Provides the catalytic palladium center. |
| Ligand | Triphenylphosphine, Buchwald ligands | Stabilizes the palladium catalyst and influences reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Facilitates the transmetalation step. |
| Solvent | Toluene/Water, Dioxane/Water, THF | Solubilizes reactants and catalyst. |
| Boron Source | Arylboronic acids, Arylboronic esters | Provides one of the aryl rings. |
| Aryl Halide | Aryl bromides, Aryl iodides | Provides the other aryl ring. |
| Temperature | Room Temperature to 120 °C | Influences reaction rate. |
| Reaction Time | 1 to 24 hours | Ensures reaction completion. |
This table presents a generalized overview of parameters that are typically optimized for Suzuki-Miyaura coupling reactions.
Ligand Design and its Influence on Coupling Efficiency and Selectivity
The ligand coordinated to the palladium center plays a pivotal role in the outcome of Suzuki-Miyaura coupling reactions. acsgcipr.org The design and selection of ligands are critical for achieving high efficiency and selectivity, particularly in the synthesis of sterically hindered or electronically challenging biphenyls. nih.govresearchgate.net
The primary functions of the ligand include:
Stabilizing the Palladium Catalyst: Ligands prevent the precipitation of palladium black, thereby maintaining the concentration of the active catalyst in the reaction mixture.
Facilitating Oxidative Addition: Electron-rich and bulky phosphine ligands can promote the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.
Promoting Reductive Elimination: The ligand's steric and electronic properties also influence the final reductive elimination step, where the C-C bond is formed and the biphenyl product is released.
For the synthesis of polychlorinated biphenyls (PCBs), specialized ligands have been developed to overcome the challenges posed by the presence of multiple halogen substituents. For example, the use of highly reactive catalyst systems incorporating bulky and electron-rich phosphine ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), has enabled the successful synthesis of sterically hindered PCB derivatives. nih.govresearchgate.net These advanced ligands can facilitate coupling reactions that would otherwise be sluggish or unsuccessful with traditional phosphine ligands like triphenylphosphine. acsgcipr.org
The following table showcases some common classes of ligands used in Suzuki-Miyaura coupling and their general characteristics.
| Ligand Class | Examples | Key Features |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Commonly used, but can be less effective for challenging substrates. |
| Buchwald Ligands | SPhos, XPhos | Bulky, electron-rich ligands that are highly effective for a broad range of substrates, including aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium, often leading to high catalytic activity. |
This table provides examples of ligand classes and their general applications in Suzuki-Miyaura coupling reactions.
Copper-Mediated Coupling Reactions (e.g., Ullmann Coupling)
The Ullmann reaction, a classic method for forming biaryl bonds, involves the copper-mediated coupling of two aryl halides. organic-chemistry.orgyoutube.com While it has been historically important, the traditional Ullmann coupling often requires harsh reaction conditions, such as high temperatures (typically over 200°C) and a large excess of copper powder, and can result in low to moderate yields. nih.govorganic-chemistry.org
Despite these drawbacks, the Ullmann reaction can be a viable method for the synthesis of symmetrical biphenyls. organic-chemistry.org However, for unsymmetrical biphenyls, the reaction can lead to a mixture of products, making purification challenging. In the context of synthesizing specific halogenated biphenyls, the Suzuki coupling is often preferred due to its milder conditions and higher selectivity. nih.gov Nevertheless, research has shown that the Ullmann coupling can be used to synthesize sterically hindered polychlorinated biphenyl derivatives, although the yields are generally lower compared to palladium-catalyzed methods. nih.gov
Recent advancements in copper-catalyzed cross-coupling reactions have led to the development of more efficient and milder Ullmann-type couplings. These often involve the use of copper(I) salts, ligands, and promoters to facilitate the reaction under less forcing conditions. nih.govorganic-chemistry.org
Direct Arylation and C-H Activation Strategies
Direct arylation, via C-H activation, has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of biaryls. researchgate.netntu.edu.sg This approach avoids the need for pre-functionalization of one of the aromatic rings (e.g., as an organoboron or organotin compound), thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts. thieme-connect.comnih.gov
In a direct arylation reaction, a C-H bond on one aromatic ring is directly coupled with an aryl halide. acs.org Palladium catalysts are commonly employed, often in the presence of a ligand and a base. thieme-connect.com The development of catalytic systems that can selectively activate a specific C-H bond is a key area of research. For the synthesis of halogenated biphenyls, this method holds promise for a more streamlined and sustainable manufacturing process.
Key features of direct arylation include:
Step Economy: Reduces the number of synthetic steps compared to traditional cross-coupling methods. thieme-connect.com
Atom Economy: Minimizes the formation of waste products. researchgate.net
Greener Synthesis: Avoids the use of toxic organometallic reagents. researchgate.netnih.gov
Challenges in direct arylation include controlling the regioselectivity of the C-H activation and preventing homocoupling of the aryl halide. However, ongoing research is focused on developing more sophisticated catalyst systems to address these issues.
Post-Synthetic Modifications and Functional Group Interconversions on the Biphenyl Core
Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a pre-existing molecular scaffold. rsc.org In the context of this compound, PSM could involve the selective transformation of the bromine or chlorine atoms into other functional groups. This approach allows for the generation of a library of related compounds from a common intermediate.
Common functional group interconversions that could be applied to a halogenated biphenyl core include:
Lithiation-Substitution: Treatment with an organolithium reagent (e.g., n-butyllithium) can selectively replace a bromine or iodine atom with lithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAAr): While generally difficult on unactivated aryl halides, under specific conditions, a halogen can be displaced by a strong nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions: The existing halogen atoms can serve as handles for further cross-coupling reactions, such as Sonogashira, Heck, or Buchwald-Hartwig amination reactions, to introduce alkynyl, vinyl, or amino groups, respectively.
Reduction: The halogen atoms can be removed via catalytic hydrogenation or treatment with a reducing agent to yield the parent biphenyl or a less halogenated derivative.
These modifications can be used to synthesize derivatives with altered physical, chemical, and biological properties, which is valuable for structure-activity relationship studies. nih.gov For example, the conversion of dimethoxylated PCB congeners to their corresponding dihydroxylated derivatives can be readily achieved using boron tribromide. nih.gov
Green Chemistry Principles Applied to Halogenated Biphenyl Synthesis
The synthesis of halogenated compounds has traditionally involved the use of hazardous reagents and solvents, leading to significant environmental concerns. rjpn.orgjddhs.com The application of green chemistry principles aims to mitigate the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, and the use of safer chemicals and solvents. rjpn.org
Solvent Selection and Alternative Reaction Media
Solvents constitute a major portion of the waste generated in chemical synthesis. jddhs.com Therefore, the selection of an appropriate solvent is a critical aspect of green chemistry. unife.it The ideal green solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. rjpn.org
For the synthesis of halogenated biphenyls, traditional solvents such as toluene, dioxane, and DMF are often used. acs.org However, these solvents have associated health and environmental risks. Green chemistry encourages the exploration of alternative reaction media, including:
Water: As a non-toxic and non-flammable solvent, water is an attractive medium for certain reactions, particularly for some palladium-catalyzed cross-couplings where the use of phase-transfer catalysts may be beneficial. researchgate.net
Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining popularity as greener alternatives to traditional petroleum-based solvents. sigmaaldrich.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be an excellent medium for certain catalytic reactions.
Solvent-free Reactions: Whenever possible, conducting reactions without a solvent (neat) is the most environmentally friendly option, as it completely eliminates solvent-related waste.
The choice of a greener solvent must also consider its impact on the reaction efficiency. A solvent that is environmentally benign but leads to poor yields or selectivity may not be a practical alternative. Therefore, a balance must be struck between the environmental benefits and the chemical performance of the chosen solvent system.
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical transformation by measuring the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. In practice, many reactions, especially those involving substitutions and eliminations, generate significant waste. Minimizing this waste is a key goal in developing sustainable synthetic routes.
Traditional methods for biphenyl synthesis, such as the Ullmann reaction, often suffer from low atom economy due to the use of stoichiometric amounts of copper and the generation of inorganic salts as byproducts. In contrast, modern catalytic cross-coupling reactions, like the Suzuki-Miyaura coupling, offer a more atom-economical alternative.
The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, has become a cornerstone for the synthesis of biaryl compounds. Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields. From an atom economy perspective, the main byproducts are related to the boronic acid or ester and the base used, which are typically inorganic salts that are easier to manage than the heavy metal waste from older methods.
For the synthesis of a hypothetical compound like this compound via a Suzuki-Miyaura coupling, one could envision the reaction between a dibromochlorobenzene derivative and a suitable arylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical not only for achieving high yield and selectivity but also for minimizing waste and environmental impact. The use of highly efficient and recyclable catalysts is a key area of research to further improve the green credentials of this reaction.
To illustrate the principles of atom economy, let's consider two hypothetical synthetic routes to a polysubstituted biphenyl, Route A (a traditional Ullmann-type reaction) and Route B (a modern Suzuki-Miyaura coupling).
Route A: Ullmann Condensation
In a classical Ullmann reaction for an unsymmetrical biphenyl, an aryl halide is coupled with another aromatic compound in the presence of a stoichiometric amount of copper powder at high temperatures.
Reactants: 1,3-dibromo-2-chlorobenzene + Bromobenzene + Copper
Product: this compound + Copper Bromide
Route B: Suzuki-Miyaura Coupling
A Suzuki-Miyaura coupling would involve the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Reactants: 1,3-dibromo-2-chloro-5-iodobenzene + Phenylboronic acid + Base (e.g., Na₂CO₃)
Catalyst: Palladium complex
Product: this compound + Boronic acid byproduct + Salt (e.g., NaI, NaCl, NaBr)
The following interactive data table provides a simplified comparison of the atom economy for these two generalized routes. The calculation for atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Synthetic Route | Key Reactants | Catalyst/Reagent | Primary Byproducts | Theoretical Atom Economy (%) |
| Ullmann Condensation | Aryl Halide A, Aryl Halide B | Copper (stoichiometric) | Copper Halide Salts | Lower |
| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium (catalytic), Base | Boron compounds, Salts | Higher |
Note: The exact atom economy percentages would depend on the specific stoichiometry and reagents used in a fully balanced chemical equation.
Research into greener synthetic routes continues to evolve. The development of catalytic systems that can operate in more environmentally benign solvents, such as water, or even under solvent-free conditions, is a major focus. Furthermore, advancements in catalyst design aim to increase turnover numbers and lifetimes, allowing for lower catalyst loadings and easier separation and recycling, which directly contributes to waste minimization. For the synthesis of complex halogenated biphenyls, these advanced methodologies are not just beneficial but are becoming essential for sustainable chemical production.
Mechanistic Investigations of 3,5 Dibromo 2 Chloro 1,1 Biphenyl Reactivity and Transformation
Pathways of Halogen Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the substitution of halogens on electron-poor aromatic rings. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub
For a reaction to occur via the SNAr mechanism, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In 3,5-Dibromo-2-chloro-1,1'-biphenyl, the bromine and chlorine atoms act as electron-withdrawing groups, rendering the substituted ring electrophilic. A nucleophile can attack a carbon atom bearing a halogen, leading to the formation of a transient carbanionic intermediate. The negative charge in this intermediate is partially stabilized by the inductive effects of the adjacent halogens. Subsequent departure of a halide ion restores the aromaticity of the ring. pressbooks.pub
The reactivity in SNAr reactions is enhanced by a greater number of electron-withdrawing groups. pressbooks.pub Quantum chemical calculations on polychlorinated biphenyls (PCBs) have shown that interactions in the SNAr mechanism are most effective for highly chlorinated substrates. nih.gov While aryl halides are generally unreactive towards nucleophilic substitution, the presence of multiple halogens on one ring of this compound increases its potential for SNAr reactions, particularly under forcing conditions or with highly reactive nucleophiles. Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway. researchgate.net
Electrophilic Aromatic Substitution on Halogenated Biphenyls
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the heavily halogenated ring of this compound is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing inductive effects of the three halogen atoms. These halogens direct incoming electrophiles to the ortho and para positions, but their deactivating nature significantly raises the activation energy for such reactions. youtube.com
Therefore, any electrophilic substitution is far more likely to occur on the unsubstituted phenyl ring. The substituted ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the unsubstituted ring, with the para-position generally favored. youtube.com For biphenyl (B1667301) itself, electrophilic attack predominantly yields para-substituted products. youtube.com Reactions such as nitration or chloromethylation on biphenyl derivatives proceed via the formation of a reactive electrophile (like NO₂⁺ or [ClCH₂]⁺) which then attacks the electron-rich aromatic ring. youtube.comrsc.org For this compound, the unsubstituted ring would serve as the reaction site.
Radical Reactions Involving Carbon-Halogen Bonds
Carbon-halogen bonds in polyhalogenated biphenyls can undergo homolytic cleavage to form radical species. libretexts.org This process can be initiated by heat, light (photolysis), or through chemical means, such as the use of radical initiators. libretexts.orgnih.gov Once formed, the aryl radical can participate in a variety of reactions, including abstraction of a hydrogen atom or propagation of a radical chain reaction.
The cleavage of carbon-halogen bonds is a key step in many degradation and transformation pathways of these compounds. Studies on benzyl (B1604629) halide radical anions show that the carbon-halogen bond can be thermodynamically unstable, facilitating its cleavage. rsc.org For polybrominated biphenyls (PBBs), reductive dehalogenation can be achieved through processes involving ketyl and aryl radicals, demonstrating the viability of radical-mediated C-Br bond cleavage. nih.gov The mechanism of reductive cleavage of C-X bonds can proceed via a stepwise pathway involving a radical anion intermediate or through a concerted process. researchgate.net
Metal-Mediated Transformations of the Biphenyl Core
Transition metals and other metal reagents play a crucial role in the transformation of halogenated biphenyls. acs.org These metals can catalyze or mediate a range of reactions, including dehalogenation and the formation of new carbon-carbon or carbon-heteroatom bonds.
Reductive Dehalogenation Pathways
Reductive dehalogenation is a significant transformation for polyhalogenated biphenyls, often studied for environmental remediation purposes. This process involves the removal of halogen atoms and their replacement with hydrogen. Both chemical and microbial methods have been developed for this purpose.
Chemically, zero-valent metals like iron (nZVI) are used to dehalogenate PBBs and PCBs. The reaction kinetics can be significantly enhanced by using bimetallic systems, such as palladium-coated iron nanoparticles (nZVI/Pd). acs.org These reactions are believed to proceed via an H-atom transfer mechanism, with a preferential removal of para-halogens observed in some cases. acs.org Sonolysis in the presence of a metal catalyst like ferrous ion has also been shown to achieve complete reductive debromination of PBBs. nih.gov
Microbial reductive dehalogenation is carried out by anaerobic microorganisms that can use halogenated compounds as electron acceptors. acs.orgosti.gov Studies have shown that microorganisms from PBB-contaminated sediments can debrominate commercial PBB mixtures, with a preference for removing meta and para bromines before ortho bromines. osti.govasm.org Certain anaerobic bacteria, such as Dehalococcoides mccartyi, possess reductive dehalogenase enzymes capable of dechlorinating and debrominating biphenyls. acs.org
| Method | Reagents/Catalysts | Key Findings | Reference |
|---|---|---|---|
| Chemical (Nanoparticles) | Nanoscale zerovalent iron (nZVI), nZVI/Pd | Palladization (nZVI/Pd) greatly enhances dehalogenation rates compared to nZVI alone. Preferential removal of para-halogens can occur. | acs.org |
| Chemical (Sonolysis) | Ultrasound, ketyl radical, ferrous ion | Complete degradation of PBBs achieved in under 30 minutes; follows first-order kinetics. | nih.gov |
| Microbial (Anaerobic Sediment) | Microorganisms from contaminated sediments | Stepwise dehalogenation observed, typically removing meta and para halogens before ortho halogens. | asm.org |
| Microbial (Pure Culture) | Dehalococcoides mccartyi strain MB | Possesses reductive dehalogenase enzymes (e.g., MbrA) capable of dehalogenating both PBBs and PCBs. | acs.org |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique uses a directing metalation group (DMG), which contains a heteroatom that can coordinate to a strong base, typically an organolithium reagent. This coordination directs the base to deprotonate the nearest (ortho) position, creating a specific aryllithium intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to install a wide range of functional groups.
For this compound, DoM could theoretically occur on either ring. On the halogenated ring, the chloro and bromo groups themselves could act as weak DMGs, potentially directing metalation to the C-6 position. However, metal-halogen exchange is a competitive and often faster reaction when using organolithium reagents with aryl bromides. uwindsor.ca Therefore, treating this compound with a reagent like n-butyllithium would likely lead to lithium-bromine exchange at the C-3 or C-5 position rather than deprotonation.
A more predictable approach would involve functionalizing the unsubstituted ring first by introducing a potent DMG (e.g., amide, methoxy). wikipedia.org This would allow for selective ortho-lithiation and subsequent reaction with an electrophile. The combination of DoM with cross-coupling reactions like the Suzuki-Miyaura coupling has proven to be a highly effective strategy for the regiospecific synthesis of complex polychlorinated biphenyls and their derivatives. nih.govresearchgate.net
Photochemical Reactivity and Degradation Mechanisms
The photochemical degradation of halogenated aromatic compounds like this compound is a significant abiotic transformation pathway in the environment. Exposure to ultraviolet (UV) radiation, particularly from sunlight, can initiate the cleavage of the carbon-halogen bonds, leading to a stepwise dehalogenation of the biphenyl structure.
Research on polychlorinated biphenyls (PCBs) has shown that photolysis in organic solvents such as hexane (B92381) under UV irradiation follows pseudo-first-order reaction kinetics. researchgate.net The degradation rates are influenced by the degree and position of chlorination. researchgate.net For mixed halogenated biphenyls, the carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine bond due to its lower bond dissociation energy. This suggests that the initial photochemical degradation of this compound would likely involve the removal of a bromine atom.
The primary products of the photolysis of PCBs are typically less chlorinated congeners and ultimately biphenyl itself. researchgate.net Minor products can include hydroxylated derivatives. researchgate.net The specific intermediates and final products of this compound photolysis would depend on the reaction conditions, including the solvent and the wavelength of UV light. It is anticipated that a series of brominated and chlorinated biphenyl congeners with fewer halogen atoms would be formed.
The presence of organic matter in natural waters can influence the photochemical degradation process. For instance, studies on the photodegradation of PCBs on suspended particles from river water have indicated that reactive oxygen species (ROS) such as superoxide (B77818) radicals (•O₂⁻), singlet oxygen (¹O₂), and hydroxyl radicals (•OH) play a significant role. nih.gov The more hydrophobic nature of the parent compound might lead to its association with the hydrophobic zones of organic matter, where it is more susceptible to degradation by •O₂⁻ and ¹O₂, while less hydrophobic degradation products might be more readily attacked by •OH in the hydrophilic phase. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 2 Chloro 1,1 Biphenyl
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. This technique also reveals how molecules arrange themselves in a crystal lattice, which is governed by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and halogen bonding.
The packing of these molecules in a crystal lattice is influenced by factors like molecular symmetry and intermolecular interactions. Symmetrical molecules tend to pack more efficiently into a crystal lattice, which can result in higher melting points. byjus.com In the case of halogenated aromatics, halogen bonding (the interaction between an electrophilic region on a halogen atom and a nucleophilic site) can play a significant role in directing the crystal packing, alongside typical π–π stacking interactions.
| Compound | Substitution Pattern | Dihedral Angle (°) | Space Group | Key Packing Features | Reference |
|---|---|---|---|---|---|
| 3,3′,4,4′-Tetrachlorobiphenyl (PCB 77) | Non-ortho | 43.94 | P2₁2₁2 | Non-planar conformation | nih.gov |
| 4,4′-Dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | Non-ortho (relative to biphenyl (B1667301) core) | 67.29 | - | Br···Br halogen bonding, π–π stacking | |
| Biphenyl | Unsubstituted | ~44 (gas phase) | P2₁/c | Herringbone packing |
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to derivatives)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.orgyoutube.com The most common of these methods is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR). This technique is exclusively sensitive to chiral molecules and is a powerful tool for distinguishing between enantiomers and analyzing their conformational properties. libretexts.org
The parent compound, 3,5-Dibromo-2-chloro-1,1'-biphenyl, is itself achiral. Chirality in biphenyls arises from a phenomenon known as atropisomerism, where rotation around the central C-C single bond is severely restricted, leading to stable, non-superimposable, mirror-image conformers (enantiomers). wikipedia.orgyoutube.com This restricted rotation is caused by the steric hindrance of bulky substituents in at least three of the four ortho positions (2, 2', 6, and 6'). youtube.comyoutube.com Since this compound has an unsubstituted phenyl ring (lacking ortho substituents), it possesses a plane of symmetry and therefore cannot be chiral.
However, derivatives of this compound could be designed to be chiral. For example, the introduction of one or more bulky substituents (e.g., -Br, -Cl, -CH₃) at the ortho positions (2' and/or 6') of the second phenyl ring would create the necessary steric barrier to lock the molecule into a specific conformation, resulting in stable atropisomers.
For such chiral derivatives, chiroptical spectroscopy would be an indispensable characterization tool.
Enantiomer Identification: CD spectra of two enantiomers are perfect mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other. This allows for the unambiguous identification and quantification of enantiomeric excess (ee). nih.gov
Absolute Configuration: The absolute configuration (designated as Ra or Sa for axial chirality) of stable atropisomers can often be assigned by comparing experimental CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov
Conformational Analysis: The sign and magnitude of the CD signals are highly sensitive to the molecule's three-dimensional structure, including the dihedral angle. This makes CD a valuable technique for studying subtle conformational changes in solution. libretexts.org
The study of chiral PCBs has shown that different atropisomers can have distinct biological activities and metabolic fates, with one enantiomer sometimes being cleared from the body more slowly than the other. nih.govnih.gov Therefore, the ability to separate and characterize the atropisomers of potential chiral derivatives of this compound using techniques like chiral HPLC coupled with CD detection would be crucial for a complete toxicological and metabolic assessment. nih.govdioxin20xx.org
| Condition | Description | Relevance to this compound |
|---|---|---|
| Hindered Rotation | The energy barrier to rotation around the C1-C1' bond must be high enough to allow for the isolation of individual rotamers at a given temperature. | The single ortho-chlorine provides some hindrance, but it is insufficient for stable atropisomers. |
| Lack of Symmetry | The molecule must not possess a plane of symmetry or a center of inversion that would make it superimposable on its mirror image. | The unsubstituted phenyl ring acts as a plane of symmetry, rendering the molecule achiral. |
| Sufficient Ortho Substitution | Generally, at least three of the four ortho positions (2, 2', 6, 6') must be occupied by sufficiently bulky groups. | The title compound has only one ortho substituent. Derivatives with additional ortho groups on the second ring could become chiral. |
Theoretical and Computational Chemistry Studies of 3,5 Dibromo 2 Chloro 1,1 Biphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 3,5-Dibromo-2-chloro-1,1'-biphenyl. These calculations solve the Schrödinger equation for the molecule, providing information about energy, electron distribution, and molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For this compound, DFT calculations can elucidate the distribution of electrons and the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be delocalized across the biphenyl (B1667301) system, with potential contributions from the bromine and chlorine atoms, while the LUMO would represent the regions most susceptible to nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.5 D | Measures the polarity of the molecule |
Note: The values in this table are illustrative examples of what DFT calculations would yield and are not based on published experimental data for this specific compound.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, these methods can provide highly accurate predictions of electronic properties.
Hartree-Fock is a starting point for more advanced ab initio calculations. MP2, which incorporates electron correlation effects, offers improved accuracy for properties like interaction energies and barrier heights. For this compound, these methods could be used to obtain benchmark values for its electronic properties and to validate the results from DFT calculations.
Conformational Analysis and Torsional Barriers of the Biphenyl Linkage
Computational methods can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the torsional angle of the C-C bond linking the two phenyl rings. This analysis reveals the most stable conformation (the one with the lowest energy) and the energy barriers to rotation around this bond. Studies on similar substituted biphenyls have shown that DFT methods, particularly those including dispersion corrections, can accurately predict these torsional barriers. rsc.org For a related compound, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, the dihedral angle between the benzene (B151609) rings was found to be 84.0°. nih.govresearchgate.net
Investigation of Aromaticity and Electron Delocalization within the Halogenated Biphenyl System
Aromaticity is a key concept in understanding the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. In this compound, both phenyl rings are aromatic. Computational methods can quantify the degree of aromaticity and investigate how the halogen substituents affect the electron delocalization.
Methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be employed to assess the aromaticity of each ring. The presence of electronegative halogen atoms can withdraw electron density from the rings, potentially influencing their aromatic character and reactivity. Electron delocalization is crucial for the stability of the molecule. tohoku.ac.jp
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For example, theoretical calculations could model the mechanism of its synthesis or its degradation pathways. By characterizing the geometry and energy of the transition states, one can gain a deeper understanding of the reaction kinetics and mechanisms.
Molecular Dynamics Simulations for Intramolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By simulating the motion of the atoms over time, MD can reveal information about intramolecular vibrations, conformational changes, and interactions with solvent molecules.
For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. The simulations can also provide insights into how the molecule interacts with other molecules, which is crucial for understanding its behavior in a biological or environmental context. The analysis of radial distribution functions (RDF) from MD simulations can reveal the nature of intermolecular interactions. researchgate.net
Environmental Transformation and Degradation Pathways of Halogenated Biphenyls General, Applied to 3,5 Dibromo 2 Chloro 1,1 Biphenyl As a Model
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For halogenated biphenyls, these mechanisms primarily include photolysis, hydrolysis, and chemical oxidation/reduction reactions.
Photolytic Degradation in Various Environmental Compartments
Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. For halogenated biphenyls, this is a significant abiotic degradation pathway, particularly in atmospheric and aquatic environments. nih.gov The process typically involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-halogen bonds. nih.govresearchgate.net
Reductive dechlorination has been identified as a primary mechanism in the photolysis of polychlorinated biphenyls (PCBs), resulting in the formation of less-chlorinated biphenyls. epa.gov The rate of photolytic degradation is influenced by the number and position of halogen substituents. For instance, studies on PCBs have shown that congeners with fewer chlorine atoms tend to degrade faster. nih.gov The photodegradation half-lives of various PCB congeners in n-hexane under UV irradiation have been observed to range from minutes to several hours, with more highly chlorinated biphenyls exhibiting longer half-lives. nih.gov
In aqueous environments, photolysis of PCBs can be influenced by the presence of other substances. For example, the presence of humic acids can sensitize the photodegradation process. The half-lives of PCBs in water can range from days to years, depending on the specific congener and environmental conditions. researchgate.net In soil, the mobility and availability of the compound for photolysis are key factors. The strong binding of halogenated biphenyls to soil particles can reduce their exposure to sunlight, thereby slowing down degradation rates. researchgate.net
For a mixed halogenated biphenyl (B1667301) like 3,5-Dibromo-2-chloro-1,1'-biphenyl, photolytic degradation would likely proceed through the sequential loss of bromine and chlorine atoms. Given that the carbon-bromine bond is generally weaker than the carbon-chlorine bond, it is plausible that debromination would be the initial step. The presence of chlorine at the ortho position could also influence the planarity of the molecule and, consequently, its light-absorbing properties and degradation rate. nih.gov
Table 1: Illustrative Photodegradation Half-Lives of Selected Polychlorinated Biphenyls
| PCB Congener | Number of Chlorine Atoms | Photodegradation Half-life (min) in n-hexane |
| PCB 8 | 2 | 20 |
| PCB 28 | 3 | 91 |
| PCB 30 | 3 | 110 |
| PCB 31 | 3 | >120 |
| PCB 74 | 4 | >120 |
Source: Adapted from data on photodegradation using pure UV irradiation. plos.org
Hydrolytic Stability and Transformation Products
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated aromatic compounds like biphenyls, hydrolysis is generally a very slow process under typical environmental conditions (pH 5-9 and ambient temperatures). labcorp.comepa.gov The carbon-halogen bond in aryl halides is significantly stronger and less susceptible to hydrolysis compared to alkyl halides due to the resonance stabilization of the aromatic ring. mdpi.com
Transformation products from the hydrolysis of halogenated biphenyls, if it were to occur, would likely be hydroxylated biphenyls, where a halogen atom is replaced by a hydroxyl group. However, due to the extreme conditions required, this is not considered a significant environmental degradation pathway.
Chemical Oxidation/Reduction in Environmental Matrices
Chemical oxidation and reduction reactions in the environment can contribute to the transformation of halogenated biphenyls. These reactions are often mediated by naturally occurring reactive species or can be enhanced for remediation purposes.
Oxidation: Advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) can effectively degrade halogenated biphenyls. pjoes.com Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron) is a well-studied system that generates hydroxyl radicals and has been shown to oxidize PCBs in aqueous solutions and soil slurries. osti.govnih.govnih.gov The oxidation proceeds via the addition of a hydroxyl group to the non-halogenated sites on the biphenyl rings. osti.gov The rate of degradation is generally inversely proportional to the degree of halogenation; more highly chlorinated congeners react more slowly. pjoes.comosti.gov For this compound, oxidation would likely initiate on the less substituted ring, leading to hydroxylated intermediates and eventual ring cleavage.
Persulfate is another strong oxidant that can be activated to generate sulfate (B86663) radicals, which are also effective in degrading PCBs. researchgate.netnih.gov The efficiency of these oxidation processes in soil can be limited by the strong sorption of halogenated biphenyls to the soil matrix, which reduces their availability for reaction in the aqueous phase where the oxidants are generated. plos.orgnih.gov
Table 2: Degradation of Selected PCB Congeners by Fenton's Reagent
| PCB Congener | Initial Concentration (ppb) | Remaining Concentration after 96h (%) |
| PCB 28 (2,4,4'-Trichlorobiphenyl) | 315.01 | Not detected |
| PCB 52 (2,2',5,5'-Tetrachlorobiphenyl) | 315.08 | Not detected |
| PCB 101 (2,2',4,5,5'-Pentachlorobiphenyl) | 315.09 | 12.3 |
| PCB 138 (2,2',3,4,4',5'-Hexachlorobiphenyl) | 315.02 | 23.0 |
Source: Adapted from Prządo et al. (2015). pjoes.comnih.gov
Reduction: Reductive dehalogenation can also occur abiotically, for instance, through reactions with zero-valent metals like iron (Fe⁰), which can be present in anaerobic environments or used in remediation technologies. plos.org These metals can act as electron donors to replace halogen atoms with hydrogen.
Biotic Degradation Mechanisms (Microbial and Enzymatic, Excluding In Vivo Toxicology)
Microorganisms have evolved diverse enzymatic machinery to degrade a wide range of environmental pollutants, including halogenated biphenyls. These biotic processes are crucial for the natural attenuation of these compounds.
Aerobic Biodegradation Pathways and Enzyme Systems
Under aerobic conditions, many bacteria can degrade halogenated biphenyls through co-metabolism, where the compound is degraded but does not serve as a primary energy source. nih.gov The primary pathway for aerobic degradation of biphenyl and its halogenated derivatives is the biphenyl (bph) pathway. researchgate.net
This pathway is initiated by a multi-component enzyme system called biphenyl dioxygenase (BPDO), which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. nih.govresearchgate.net The substrate specificity of BPDO is a key determinant of which congeners can be degraded. nih.govnih.gov Some BPDOs preferentially attack ortho-substituted rings, while others favor para-substituted rings. nih.gov For this compound, with substitutions on both rings, the initial attack could theoretically occur on either ring, depending on the specific enzymes present in the microbial community.
Following the initial dioxygenation, a series of enzymes further metabolize the compound. A dehydrogenase (BphB) converts the dihydrodiol to a dihydroxybiphenyl. oup.com Subsequently, a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) cleaves the dihydroxylated ring, leading to the formation of a meta-cleavage product. oup.com Further enzymatic reactions catalyzed by a hydrolase (BphD) and other enzymes break down the molecule, often resulting in the formation of halogenated benzoic acids as dead-end products, which can be more persistent. nih.govnih.gov Ligninolytic enzymes, such as laccases and peroxidases produced by some fungi and bacteria, have also been shown to be involved in the transformation of PCBs, particularly hydroxylated PCBs. nih.govnih.gov
Table 3: Key Enzymes in the Aerobic Biphenyl Degradation Pathway
| Enzyme | Gene | Function |
| Biphenyl Dioxygenase | bphA | Catalyzes the initial dihydroxylation of the biphenyl ring. |
| Dihydrodiol Dehydrogenase | bphB | Converts the cis-dihydrodiol to a dihydroxybiphenyl. |
| 2,3-Dihydroxybiphenyl 1,2-Dioxygenase | bphC | Cleaves the dihydroxylated aromatic ring. |
| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolase | bphD | Hydrolyzes the meta-cleavage product. |
Source: Adapted from Seeger et al. (1995) and Pieper (2005). researchgate.netoup.com
Anaerobic Reductive Dehalogenation Mechanisms
In anaerobic environments such as sediments and water-logged soils, the primary biotic degradation pathway for highly halogenated biphenyls is reductive dehalogenation. nih.gov This process involves the removal of halogen atoms and their replacement with hydrogen, effectively using the halogenated biphenyl as an electron acceptor in a form of respiration known as organohalide respiration. oup.comnih.gov
Studies with both PCBs and PBBs have consistently shown that halogens in the meta and para positions are preferentially removed over those in the ortho positions. nih.govnih.govnih.gov For this compound, this suggests that the bromine atoms at positions 3 and 5 would be removed before the chlorine atom at position 2. The process is typically sequential, leading to the accumulation of less halogenated, often ortho-substituted, congeners. nih.govepa.gov
Research has indicated that brominated biphenyls are often dehalogenated more readily and completely than their chlorinated counterparts by the same microbial communities. nih.govnih.gov The rate and extent of dehalogenation are influenced by various environmental factors, including the availability of electron donors (e.g., hydrogen, formate, acetate) and the presence of competing electron acceptors like sulfate and nitrate. oup.comnih.gov Different anaerobic microorganisms, such as those from the phyla Chloroflexi (e.g., Dehalococcoides) and Firmicutes (e.g., Dehalobacter), exhibit distinct dehalogenation specificities. berkeley.edunih.gov
The complete reductive dehalogenation of brominated biphenyls to the non-halogenated biphenyl has been demonstrated in laboratory studies with anaerobic microbial consortia. nih.gov For instance, the debromination of various brominated biphenyls by microorganisms from a PCB-contaminated sediment showed that most congeners were dehalogenated within weeks, with meta and para bromines being removed first. nih.gov
Table 4: General Order of Reductive Dehalogenation for Halogenated Biphenyls
| Halogen Position | General Order of Removal | Rationale |
| meta and para | 1st | More sterically accessible and electronically favorable for enzymatic attack. |
| ortho | 2nd | Steric hindrance from the adjacent phenyl ring makes these positions more recalcitrant. |
Source: Based on findings from Bedard and Van Dort (1998) and Wiegel and Wu (2000). oup.comnih.govnih.gov
Environmental Fate and Transport Modeling of Halogenated Biphenyls (Principles and Methodologies)
The environmental fate and transport of halogenated biphenyls, including compounds like this compound, are complex processes governed by the compound's physicochemical properties and the characteristics of the surrounding environment. cdc.govnih.gov To predict how these persistent organic pollutants (POPs) move and accumulate in various environmental compartments—air, water, soil, sediment, and biota—scientists employ a variety of mathematical models. eolss.netepa.gov These models are essential tools for risk assessment and environmental management. researchgate.net
The fundamental principle behind these models is the concept of mass balance, which tracks the movement and transformation of a chemical within a defined system. eolss.netwiley.com This system, often referred to as a "unit world," is divided into distinct compartments. slu.se The models then use a series of equations to describe the rates of key processes that govern the chemical's fate:
Inter-compartmental Transport: This includes processes like volatilization from water to air, wet and dry deposition from the atmosphere, and sedimentation from the water column to the sediment. epa.govepa.gov
Intra-compartmental Transport: This involves movement within a single medium, such as dispersion in the atmosphere or advection in a river.
Degradation: This encompasses chemical, photochemical, and biological processes that break down the compound.
Partitioning: This describes how a chemical distributes itself between different phases within a compartment, for example, between water and suspended organic carbon. researchgate.net
The behavior of a specific halogenated biphenyl, such as this compound, within these models is dictated by its unique set of physicochemical properties. epa.gov Key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant. epa.govepa.gov These values determine the compound's tendency to reside in water, air, or soil and its potential for bioaccumulation.
Methodologies in Environmental Modeling
Several types of models, with varying levels of complexity, are used to simulate the environmental fate of halogenated biphenyls. eolss.netnih.gov
Multimedia Models: These are among the most common and can be categorized into different levels of complexity (Level I to Level IV). eolss.netulisboa.pt
Level I models are the simplest, assuming a closed system at equilibrium where the chemical is distributed among compartments with no inflow, outflow, or degradation. eolss.net
Level II models also assume equilibrium but include advective and reactive removal processes. eolss.netslu.se
Level III models represent a more realistic scenario where equilibrium between compartments is not assumed, and the system is at a steady state. This allows for the calculation of transfer rates between media. eolss.net
Level IV models are the most complex, describing a non-steady-state, or dynamic, system, which can predict how concentrations change over time. eolss.net
Site-Specific and Dynamic Models: For specific locations, such as a contaminated lake or harbor, more detailed, site-specific models are employed. nih.govdiva-portal.org These models, like the three-dimensional polychlorinated biphenyls (PCBs) model framework based on the Environmental Fluid Dynamics Code (EFDC), incorporate high-resolution geographic data, hydrodynamic conditions, and sediment dynamics to provide more accurate local predictions. researchgate.net Dynamic models can simulate changes over time, which is crucial for assessing the effectiveness of remediation strategies. diva-portal.org
Application to this compound
To model the environmental fate of this compound, one would first need to obtain its key physicochemical properties. While specific experimental data for this particular congener is scarce, estimation techniques based on its structure can provide the necessary inputs for the models. These properties would then be entered into a multimedia model, such as a Level III or IV fugacity model, to predict its distribution.
Based on its structure as a tri-halogenated biphenyl, it is expected to be a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (Kow). nih.gov This suggests that this compound will strongly partition to organic matter in soil and sediment. Its vapor pressure will determine its potential for atmospheric transport. The model would use these parameters to calculate the proportion of the compound that would reside in each environmental compartment and its persistence.
The table below illustrates the key input parameters required for environmental fate modeling of halogenated biphenyls. The values provided are representative of similar compounds and are used for illustrative purposes due to the lack of specific experimental data for this compound.
Interactive Data Table: Key Parameters for Environmental Fate Modeling of Halogenated Biphenyls
| Property | Symbol | Importance in Modeling | Representative Value Range for Similar Compounds |
| Molecular Weight | MW | Influences diffusion and transport rates. | 300 - 500 g/mol |
| Water Solubility | S | Determines concentration in the aqueous phase and bioavailability. | 0.001 - 0.1 mg/L |
| Vapor Pressure | VP | Governs the rate of volatilization from soil and water surfaces. | 10⁻⁷ - 10⁻⁴ Pa |
| Octanol-Water Partition Coefficient | log Kow | Indicates the tendency to partition into organic matter and bioaccumulate. | 5.5 - 7.5 |
| Henry's Law Constant | H | Describes the partitioning between air and water. epa.gov | 0.1 - 10 Pa·m³/mol |
| Organic Carbon-Water Partition Coefficient | log Koc | Predicts sorption to soil and sediment organic carbon. | 5.0 - 7.0 |
| Half-life in Air | t½ (air) | Determines persistence in the atmosphere. | Days to weeks |
| Half-life in Water | t½ (water) | Determines persistence in the aqueous phase. | Months to years |
| Half-life in Soil | t½ (soil) | Determines persistence in the terrestrial environment. | Years |
| Half-life in Sediment | t½ (sed) | Determines long-term persistence in aquatic systems. | Years to decades |
By inputting these parameters into a selected model, researchers can simulate the environmental behavior of this compound, estimating its likely distribution, persistence, and potential for long-range transport. The results of such modeling are crucial for understanding the potential risks posed by this and other halogenated biphenyls to ecosystems and human health.
Q & A
Q. What are the most reliable synthetic routes for 3,5-dibromo-2-chloro-1,1'-biphenyl, and how can side products be minimized?
Methodological Answer:
- Friedel-Crafts halogenation is a primary route, using AlCl₃ as a catalyst for regioselective bromination/chlorination of biphenyl derivatives. For example, demonstrates analogous synthesis of triazine-biphenyl compounds via AlCl₃-mediated coupling in chlorobenzene .
- Side-product mitigation : Use stoichiometric control (e.g., limiting excess Br₂/Cl₂) and low-temperature conditions (0–5°C) to suppress polyhalogenation. Purification via column chromatography with hexane/ethyl acetate (9:1) resolves unreacted precursors.
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement, particularly to resolve halogen disorder in the crystal lattice. highlights SHELX’s robustness in handling small-molecule refinement with high-resolution data .
- Spectroscopy : Combine ¹H/¹³C NMR (in CDCl₃) with high-resolution mass spectrometry (HRMS) using electron ionization (EI) at 70 eV. For bromine/chlorine isotopes, HRMS must achieve resolution >20,000 (e.g., Orbitrap systems) .
Q. What validated protocols exist for quantifying this compound in environmental matrices?
Methodological Answer:
- Extraction : Use Soxhlet extraction with toluene or supercritical fluid extraction (SFE) with CO₂/modifier (e.g., 5% acetone) for soil/sediment samples. shows SFE achieves >90% recovery for chlorinated biphenyls .
- Detection : Gas chromatography/high-resolution mass spectrometry (GC/HRMS) with a DB-5MS column (60 m × 0.25 mm) and electron capture negative ionization (ECNI) for enhanced halogen sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence) for halogenated biphenyls?
Methodological Answer:
- Controlled microcosm studies : Compare aerobic/anaerobic conditions using ¹³C-labeled this compound. Track metabolites via LC-QTOF-MS with isotopic pattern filtering.
- Data reconciliation : Apply principal component analysis (PCA) to distinguish abiotic (e.g., photolysis) vs. biotic degradation pathways. highlights biphenyl hydroxylation as a key metabolic pathway in rats, suggesting analogous microbial processes .
Q. What crystallographic challenges arise from halogen-halogen interactions in this compound, and how are they addressed?
Methodological Answer:
- Halogen bonding : Br⋯Br and Cl⋯Br interactions (3.3–3.5 Å) may cause disorder in crystal packing. Use SHELXL’s PART and SIMU commands to model anisotropic displacement parameters .
- Validation : Compare experimental vs. DFT-calculated Hirshfeld surfaces (e.g., CrystalExplorer) to confirm interaction energetics. demonstrates this approach for dibromo-tetraphenyl-dihydrofuran derivatives .
Q. How can conflicting toxicity data from in vitro and in vivo studies be reconciled?
Methodological Answer:
- Dose-response alignment : Normalize in vitro IC₅₀ values (e.g., hepatocyte assays) to in vivo plasma concentrations using physiologically based pharmacokinetic (PBPK) modeling.
- Metabolite profiling : Identify hydroxylated derivatives (e.g., 4-hydroxy metabolites) via LC-MS/MS, as seen in biphenyl metabolism studies () .
Critical Research Gaps
- Synthetic scalability : Limited data on catalytic systems (e.g., Pd/Cu) for large-scale coupling of brominated/chlorinated aryl precursors.
- Ecotoxicology : No longitudinal studies on bioaccumulation in aquatic ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
